
N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide is a compound belonging to the class of dihydropyrimidinones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide can be achieved through the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction is typically catalyzed by acids or other catalysts under solvent-free conditions . For instance, Montmorillonite-KSF has been used as a reusable and heterogeneous catalyst to improve the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts and reaction setups that allow for continuous production and easy separation of the product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carboxylic acid, while reduction may yield N-(1-Methyl-2-hydroxy-1,2-dihydropyrimidin-4-yl)formamide .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth and migration of cancer cells by interfering with their cellular processes . Molecular docking studies have revealed its binding mode with various biological targets, providing insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidinones and their derivatives, such as:
- Dihydropyrimidin-2(1H)-ones
- Dihydropyrimidin-2(1H)-thiones
Uniqueness
N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide stands out due to its unique combination of biological activities and its potential for diverse applications. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in both research and industrial settings .
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
N-(1-methyl-2-oxopyrimidin-4-yl)formamide |
InChI |
InChI=1S/C6H7N3O2/c1-9-3-2-5(7-4-10)8-6(9)11/h2-4H,1H3,(H,7,8,10,11) |
InChI Key |
XSVAIWRMKREWHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=NC1=O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)
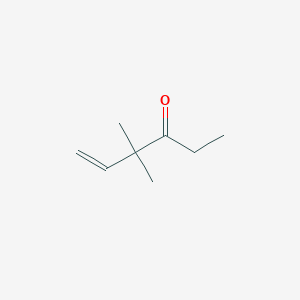
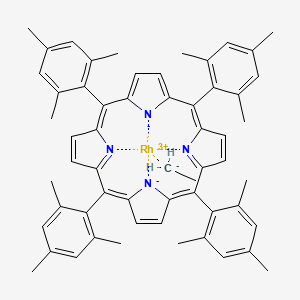
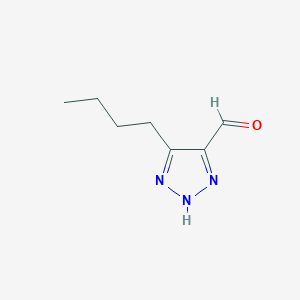
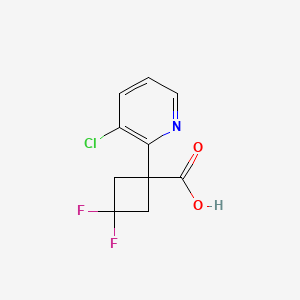
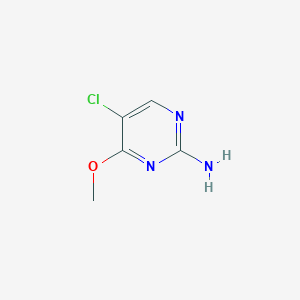
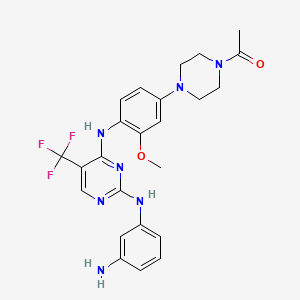
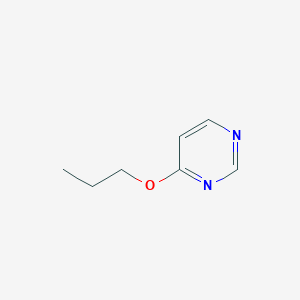

![[2-(Acetylamino)-1-(acetyloxy)-7-methoxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl acetate](/img/structure/B13103994.png)
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13103999.png)
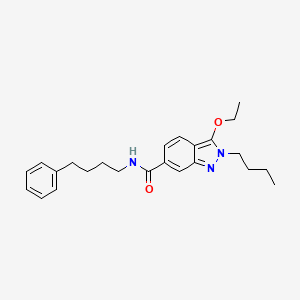
![N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine](/img/structure/B13104004.png)
![1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone](/img/structure/B13104006.png)
